Otenzepad - 121029-35-4

Otenzepad

Catalog Number: EVT-277899
CAS Number: 121029-35-4
Molecular Formula: C24H31N5O2
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-[2-[2-(diethylaminomethyl)-1-piperidinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.
Classification
  • Type: Synthetic organic compound
  • Function: Competitive antagonist of muscarinic acetylcholine receptors
  • Selectivity: Primarily M2 receptor subtype
  • Therapeutic Area: Cardiology (arrhythmia and bradycardia)
Synthesis Analysis

The synthesis of Otenzepad involves multiple steps that include the preparation of various intermediates. The key stages of synthesis are as follows:

  1. Formation of the Piperidine Ring: The initial step involves cyclization to form a piperidine ring, which serves as a core structure for further modifications.
  2. Acetylation: The piperidine derivative undergoes acetylation, introducing an acetyl group to enhance the compound's pharmacological properties.
  3. Formation of the Pyridobenzodiazepine Core: This step involves reacting the acetylated piperidine with specific reagents to create the pyridobenzodiazepine core structure, which is critical for its biological activity.
  4. Final Modifications: The last step integrates a diethylaminomethyl group, completing the synthesis of Otenzepad.

The industrial production methods focus on optimizing these steps to ensure high yields and purity, with careful control over reaction conditions such as temperature, solvent choice, and catalyst selection.

Molecular Structure Analysis

Otenzepad has a complex molecular structure characterized by several functional groups. Its molecular formula is C24H31N5O2C_{24}H_{31}N_{5}O_{2} with a molecular weight of approximately 421.54 g/mol. The structural features include:

  • A piperidine ring that contributes to its interaction with muscarinic receptors.
  • A pyridobenzodiazepine core that enhances its binding affinity.
  • The presence of an acetyl group and a diethylaminomethyl substituent that modulate its pharmacological profile.

The three-dimensional conformation of Otenzepad plays a crucial role in its ability to selectively bind to the M2 receptor, influencing its therapeutic effects.

Chemical Reactions Analysis

Otenzepad can participate in various chemical reactions, which include:

  • Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives.
  • Reduction: Reduction reactions can be conducted using lithium aluminum hydride or sodium borohydride to modify specific functional groups.
  • Substitution Reactions: Otenzepad can undergo substitution reactions where certain functional groups are replaced under specific conditions.
  • Hydrolysis: This compound can also be hydrolyzed in the presence of water and acid or base catalysts, resulting in smaller fragment molecules.

These reactions are essential for modifying Otenzepad's structure for research purposes or developing new derivatives with improved pharmacological properties.

Mechanism of Action

Otenzepad functions by competitively binding to muscarinic acetylcholine receptors, specifically targeting the M2 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes such as heart rate modulation. By blocking these receptors, Otenzepad effectively reduces heart rate and alters other cholinergic functions within the body.

The mechanism involves:

  • Competitive inhibition at the M2 receptor sites.
  • Modulation of downstream signaling pathways associated with acetylcholine action.

This mechanism underlies its potential use in treating conditions like arrhythmia and bradycardia, although clinical development was halted after Phase III trials.

Physical and Chemical Properties Analysis

Otenzepad exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 421.54 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) with a maximum concentration of approximately 10.54 mg/mL at room temperature.
  • Purity: Typically ≥98% (HPLC).

These properties are critical for determining its suitability in laboratory settings and potential therapeutic applications .

Applications

Otenzepad has been explored for various scientific applications:

Introduction to Otenzepad: Historical Context and Research Trajectory

Discovery and Development as a Selective M₂ Muscarinic Acetylcholine Receptor Antagonist

Otenzepad (AF-DX 116), a dibenzodiazepinone derivative, was developed in the 1980s by Boehringer Ingelheim Pharma KG as part of efforts to create cardioselective muscarinic antagonists [1] [8]. Its molecular structure (C₂₄H₃₁N₅O₂; molar mass 421.545 g/mol) features an 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl] moiety critical for M₂ receptor affinity [1]. Early pharmacological characterization demonstrated 5–10-fold higher selectivity for M₂ over other muscarinic subtypes, with half-maximal inhibitory concentrations (IC₅₀) of 386 nM in rat heart tissue and 640 nM in rabbit peripheral lung [8]. This selectivity profile positioned otenzepad as a tool compound for probing M₂ receptor functions.

Table 1: Pharmacological Profile of Otenzepad

ParameterValueExperimental SystemSource
M₂ IC₅₀386 nMRat heart membranes [8]
M₂ pA₂7.16 (KB 51.2 nM)Guinea pig left atrium [6]
Oral bioavailability45%Preclinical pharmacokinetics [1]
Elimination half-life2.5 hoursPreclinical pharmacokinetics [1]

Phase III clinical trials in the late 1980s–1990s investigated otenzepad for arrhythmia and bradycardia due to its ability to modulate heart rate without significant peripheral effects like xerostomia [1] [5]. However, development was discontinued post-Phase III despite promising cardioselectivity, partly due to evolving therapeutic landscapes and emerging complexities in receptor interaction mechanisms [1]. A key structural insight was the 8-fold greater potency of its (+)-enantiomer compared to the (-)-form at M₂ receptors, highlighting stereochemistry’s role in receptor engagement [1].

Evolution of Pharmacological Interest in M₂ Receptor Modulation

Receptor Interaction Mechanism Debate

Otenzepad’s mechanism sparked significant controversy. Initial studies classified it as a competitive antagonist based on:

  • Linear Schild plots with slopes near unity for carbachol and acetylcholine in guinea pig atria [6]
  • Complete inhibition of [³H]N-methylscopolamine binding at cardiac M₂ receptors [3]

However, functional studies revealed paradoxical behaviors inconsistent with pure competition:

  • Supra-additive effects when combined with competitive antagonists (e.g., dexetimide or N-methylscopolamine), particularly after prolonged equilibration [3] [6]
  • Incomplete displacement of [³H]N-methylscopolamine at concentrations ~100-fold above KD, suggesting non-orthosteric binding [6]
  • Allosteric cooperativity with prototypical modulators like gallamine and alcuronium in guinea pig atrial preparations [3] [10]

This led to the "dual-mode" hypothesis: otenzepad binds allosterically to stabilize receptor conformations that impair orthosteric ligand access while exhibiting pseudo-competitive behavior under specific conditions [6] [9]. Mutagenesis studies later implicated extracellular loops (particularly ECL2) and transmembrane domain 7 as critical for this activity [10].

Table 2: Binding Cooperativity Parameters for Otenzepad Combinations

Combination DrugCooperativity (α)Agonist UsedObservation
Gallamine~1.0 (additive)CarbacholAgreement with allosteric model
Alcuronium>1.0 (synergistic)CarbacholSupra-additive inhibition
N-methylscopolamine>>1.0 (synergistic)AcetylcholineTime-dependent enhancement

Enantioselectivity and Structural Optimization

The (+)-enantiomer of otenzepad demonstrated 8-fold higher M₂ affinity than its (-)-counterpart, driving synthetic efforts toward chiral derivatives [1]. This enantioselectivity provided clues for structure-activity relationship (SAR) refinements:

  • The piperidine-acetyl moiety governs subtype specificity
  • Diethylaminomethyl substitution optimizes M₂ versus M₃ affinity [8]Efforts yielded AF-DX 384, a successor with improved M₂ selectivity and utility in PET imaging, though clinical translation remained limited [10].

Properties

CAS Number

121029-35-4

Product Name

Otenzepad

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N

SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Solubility

Soluble in DMSO

Synonyms

11-((2-((diethylamino)methyl)-1-piperidinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1-4)benzodiazepine-6-one
AF-DX 116
AF-DX-116
AFDX 116
otenzepad

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.